

Spectroscopic Analysis of (Pentyloxy)benzene: A Technical Guide

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Compound of Interest

Compound Name: (Pentyloxy)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(pentyloxy)benzene**, a key intermediate in organic synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(pentyloxy)benzene**. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.22	m	2H	Ar-H (meta)
6.95 - 6.85	m	3H	Ar-H (ortho, para)
3.94	t, J = 6.6 Hz	2H	O-CH ₂ -
1.82 - 1.72	m	2H	O-CH ₂ -CH ₂ -
1.48 - 1.32	m	4H	-CH ₂ -CH ₂ -CH ₃
0.93	t, J = 7.1 Hz	3H	-CH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
159.3	Ar-C (ipso, C-O)
129.5	Ar-C (meta)
120.6	Ar-C (para)
114.6	Ar-C (ortho)
67.9	O-CH ₂ -
29.0	O-CH ₂ -CH ₂ -
28.2	-CH ₂ -CH ₂ -CH ₃
22.5	-CH ₂ -CH ₃
14.0	-CH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2955 - 2850	Strong	Aliphatic C-H Stretch
1600, 1585, 1500, 1450	Medium-Strong	Aromatic C=C Bending
1245	Strong	Aryl-O Stretch (Asymmetric)
1040	Strong	Aryl-O Stretch (Symmetric)
750, 690	Strong	C-H Out-of-plane Bending

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
164	40	[M] ⁺ (Molecular Ion)
94	100	[C ₆ H ₅ OH] ⁺ (Phenol radical cation)
77	15	[C ₆ H ₅] ⁺ (Phenyl cation)
70	35	[C ₅ H ₁₀] ⁺ (Pentene radical cation)
43	25	[C ₃ H ₇] ⁺ (Propyl cation)

Experimental Protocols

Standardized protocols are essential for reproducible and comparable spectroscopic data. The following are generalized methodologies for the acquisition of NMR, IR, and MS data for **(pentyloxy)benzene**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **(pentyloxy)benzene** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - For ^1H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A sufficient relaxation delay should be used to ensure accurate integration if quantitative analysis is required.

FT-IR Spectroscopy Protocol

- Sample Preparation: As **(pentyloxy)benzene** is a liquid at room temperature, the neat liquid film method is most appropriate.
- Data Acquisition:
 - Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Gently press the plates together to form a thin film.
 - Mount the salt plates in the spectrometer's sample holder.
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the clean salt plates prior to running the sample to subtract any atmospheric and instrumental interferences.

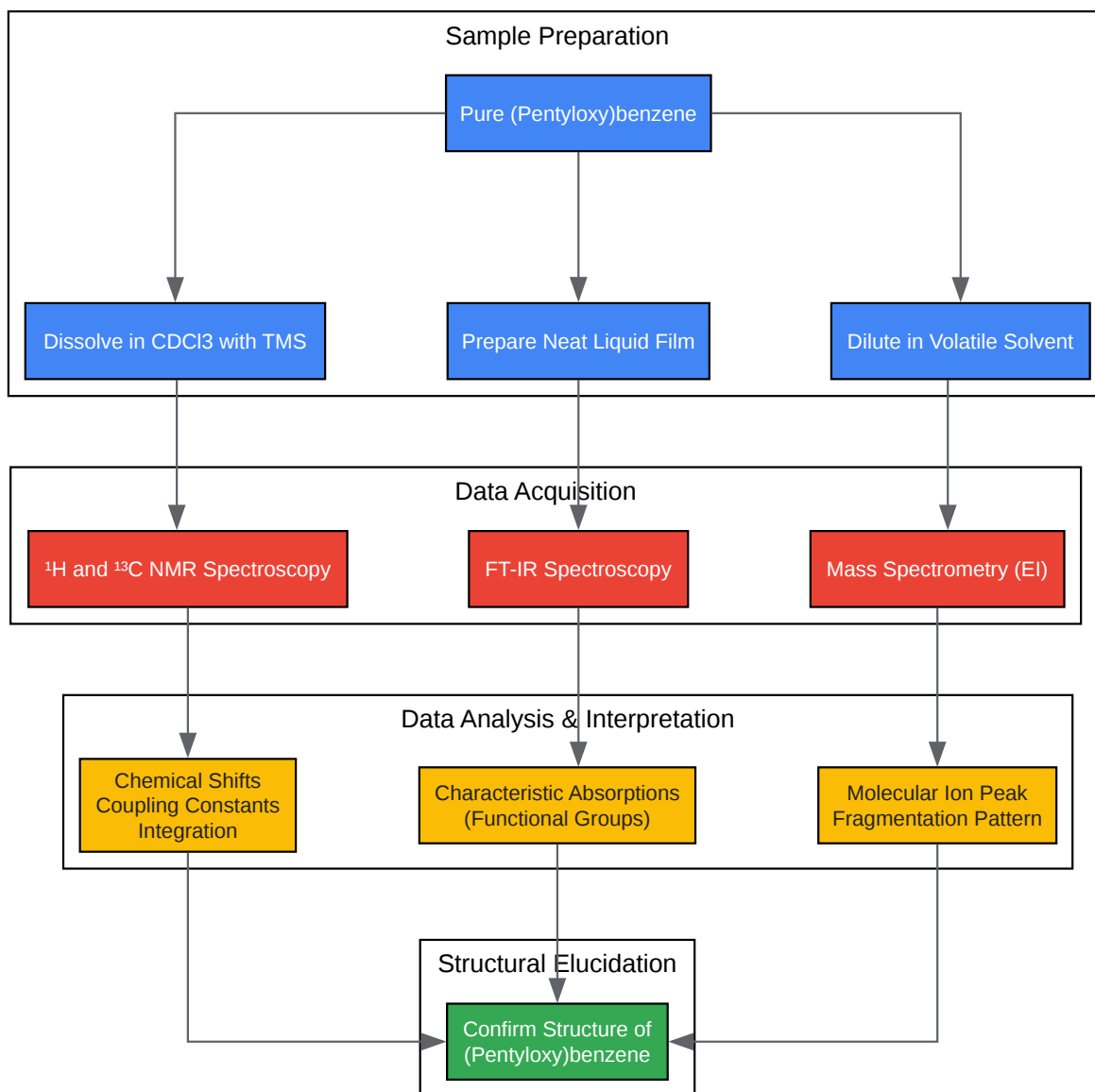
Mass Spectrometry Protocol

- **Sample Introduction:** Introduce a dilute solution of **(pentyloxy)benzene** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.
- **Mass Analysis:** Scan a mass range appropriate for the molecular weight of **(pentyloxy)benzene** (e.g., m/z 35-200) to detect the molecular ion and significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **(pentyloxy)benzene**.

Spectroscopic Analysis Workflow for (Pentyloxy)benzene



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- To cite this document: BenchChem. [Spectroscopic Analysis of (Pentyloxy)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679550#spectroscopic-data-of-pentyloxy-benzene-nmr-ir-ms\]](https://www.benchchem.com/product/b1679550#spectroscopic-data-of-pentyloxy-benzene-nmr-ir-ms)

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